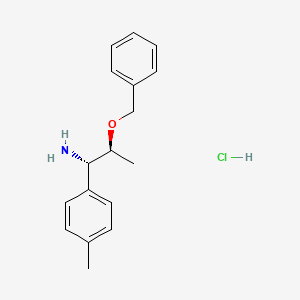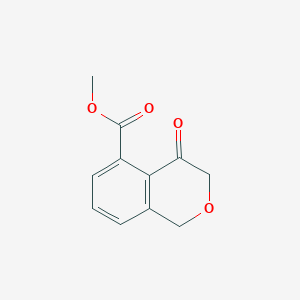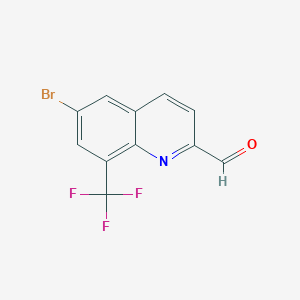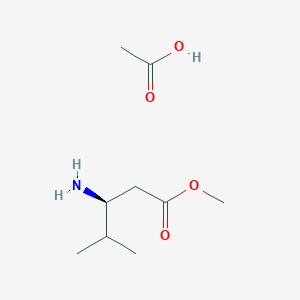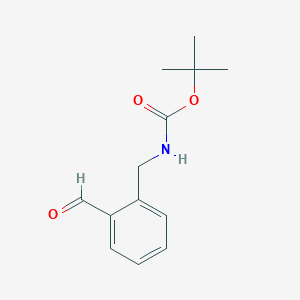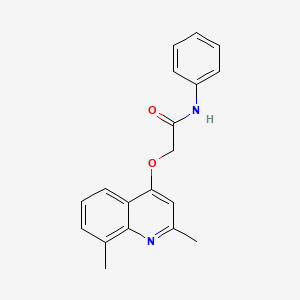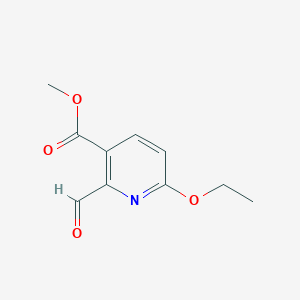![molecular formula C20H15Cl2N5O2 B13001380 (7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione analogs: Compounds with similar structures but different substituents.
Spirocyclic compounds: Other spirocyclic compounds with different core structures.
Uniqueness
The uniqueness of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione lies in its specific spirocyclic structure and the presence of chloro and phenyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H15Cl2N5O2 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
(3S)-5-chloro-3'-[(1R)-1-(4-chlorophenyl)ethyl]spiro[1H-indole-3,7'-4,6-dihydrotriazolo[4,5-b]pyridine]-2,5'-dione |
InChI |
InChI=1S/C20H15Cl2N5O2/c1-10(11-2-4-12(21)5-3-11)27-18-17(25-26-27)20(9-16(28)24-18)14-8-13(22)6-7-15(14)23-19(20)29/h2-8,10H,9H2,1H3,(H,23,29)(H,24,28)/t10-,20+/m1/s1 |
Clave InChI |
FSGQWMSAZZYMLE-SBKAZYGRSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Cl)N2C3=C([C@]4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2 |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)N2C3=C(C4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


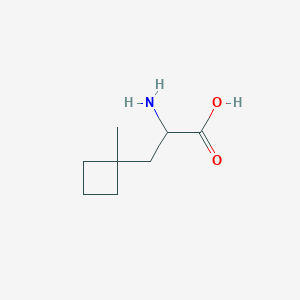
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)


